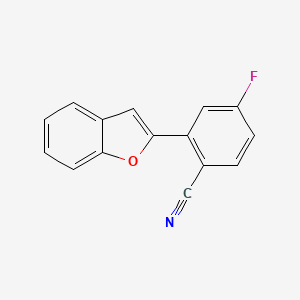

2-(Benzofuran-2-yl)-4-fluorobenzonitrile

Description

2-(Benzofuran-2-yl)-4-fluorobenzonitrile is a heterocyclic organic compound featuring a benzofuran moiety fused to a benzonitrile ring substituted with a fluorine atom at the para position. The fluorine atom at the 4-position of the benzonitrile ring enhances electronic effects, such as electron-withdrawing character, which can influence reactivity, solubility, and binding affinity in biological systems.

Properties

CAS No. |

1268822-57-6 |

|---|---|

Molecular Formula |

C15H8FNO |

Molecular Weight |

237.23 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)-4-fluorobenzonitrile |

InChI |

InChI=1S/C15H8FNO/c16-12-6-5-11(9-17)13(8-12)15-7-10-3-1-2-4-14(10)18-15/h1-8H |

InChI Key |

OIOJZVIFKLOMKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The benzofuran scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of benzofuran, including 2-(benzofuran-2-yl)-4-fluorobenzonitrile, exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the benzofuran structure can enhance its activity against specific tumor types, making it a promising candidate for further development in cancer therapeutics .

1.2 Antifungal Properties

Recent investigations have highlighted the potential of benzofuran derivatives as antifungal agents. A study focused on synthesizing benzofuranyl acetic acid amides demonstrated that these compounds exhibit significant activity against Fusarium oxysporum, a pathogenic fungus affecting crops. This suggests that this compound could be explored as a lead compound for developing new antifungal treatments .

1.3 Mechanistic Insights

The mechanism of action for compounds like this compound often involves interference with cellular signaling pathways or direct interaction with DNA. Molecular docking studies have provided insights into how these compounds bind to target proteins, facilitating the design of more effective analogs with enhanced selectivity and reduced toxicity .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound can be achieved through several methods, including transition-metal-catalyzed reactions and one-pot synthesis techniques. These methods not only provide high yields but also allow for the introduction of various substituents that can modulate biological activity .

Table 1: Synthesis Methods for this compound

| Synthesis Method | Yield (%) | Conditions | References |

|---|---|---|---|

| Rhodium-Catalyzed Reactions | 84 | Ethylene glycol, reflux | |

| One-Pot Synthesis | 82 | Room temperature | |

| Transition-Metal-Free Methods | High | DMSO as solvent |

Agrochemical Applications

3.1 Herbicidal Activity

The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as herbicides or fungicides. The introduction of the fluorine atom may enhance the compound's stability and efficacy in agricultural settings .

Case Studies

Case Study 1: Anticancer Compound Development

In a recent study, researchers synthesized a series of benzofuran derivatives, including this compound, evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly increased the antiproliferative effect compared to existing chemotherapeutics, highlighting the compound's potential as a lead in drug development .

Case Study 2: Antifungal Efficacy

A focused study on benzofuranyl acetic acid amides revealed promising antifungal activity against Fusarium oxysporum. The synthesized compounds were tested for their ability to inhibit fungal growth, showing that structural variations influenced their efficacy significantly .

Chemical Reactions Analysis

Table 1: Optimization of Cyclization Conditions for Benzofuran Derivatives

| Entry | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMSO | RT | 4 | n.d. |

| 2 | Cs₂CO₃ | DMSO | RT | 4 | 76 |

| 3 | t-BuOK | DMSO | RT | 1 | 56 |

Mechanistic Insight :

-

Nucleophilic aromatic substitution forms an intermediate.

-

Cyclization via a carbanion attack on the nitrile group generates the benzofuran core .

Cross-Coupling Reactions

Rhodium-catalyzed coupling provides an alternative route. For example, 2-(benzo[b]thiophen-2-yl)-4-fluorobenzonitrile (a structural analog) is synthesized using:

While the exact protocol for the benzofuran variant is not explicitly detailed, analogous methods suggest substituting benzothiophene precursors with benzofuran derivatives.

Functionalization and Reactivity

The nitrile group in 4-fluorobenzonitrile derivatives participates in further transformations:

Table 2: Functionalization Pathways for Nitrile Groups

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Acidic or basic aqueous media | 4-fluorobenzamide/acid |

| Reduction | LiAlH₄ or H₂/Pd | 4-fluorobenzylamine |

For 2-(Benzofuran-2-yl)-4-fluorobenzonitrile , similar reactivity is expected, enabling applications in medicinal chemistry (e.g., as a precursor for anticancer agents) .

Recrystallization and Purification

Crude products of fluorinated benzofurans are refined using:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following table highlights key structural and functional differences between 2-(Benzofuran-2-yl)-4-fluorobenzonitrile and related compounds:

² *Inferred from benzofuran derivatives in , which exhibit antifungal/anticonvulsant activities.

Key Observations:

- Lipophilicity : Biphenyl analogs (e.g., 2-Fluoro-4-(4-fluorophenyl)benzonitrile, ) exhibit higher lipophilicity due to extended aromaticity, which may improve membrane permeability.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Benzofuran-2-yl)-4-fluorobenzonitrile typically involves:

- Formation of the benzofuran ring system.

- Introduction of the fluorine substituent on the benzonitrile ring.

- Coupling or substitution reactions to link the benzofuran moiety at the 2-position of the 4-fluorobenzonitrile.

Influence of Substituents on Yield

Studies show that electron-withdrawing groups on the 2-fluorobenzonitrile ring enhance the yield of benzofuran derivatives. For example, 2,4-difluorobenzonitrile gives superior yields compared to non-substituted analogs. Steric hindrance has minimal negative impact on the reaction, indicating robustness of the method across various substituents.

Alternative Synthetic Routes Involving Bromodesilylation and Palladium Coupling

Another approach to prepare benzofuran derivatives involves:

- Bromodesilylation of silylated benzofuran precursors to introduce a bromine atom selectively at the 2-position of benzofuran.

- Subsequent palladium-catalyzed coupling reactions (e.g., Suzuki or Stille coupling) to attach the 4-fluorobenzonitrile or related aromatic systems.

This method allows versatile functionalization and the synthesis of analogs with diverse substituents at the benzofuran C-2 position.

- Yields: Bromodesilylation yields are reported around 59–69% depending on substituents.

- Advantages: This route provides access to a wide range of benzofuran derivatives with precise substitution patterns.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Base-promoted cyclization | 2-fluorobenzonitrile + alcohol | Cs2CO3, DMSO, room temp, 4 h | Up to 76 | Transition-metal-free, mild conditions |

| Bromodesilylation + Pd coupling | Silylated benzofuran + bromination | Bromodesilylation, Pd catalyst | 59–69 | Enables diverse analog synthesis |

Research Findings and Practical Considerations

- The base-promoted cyclization method is efficient, operationally simple, and avoids the need for transition metals, making it attractive for scale-up and environmentally friendly synthesis.

- Bromodesilylation coupled with palladium catalysis offers synthetic flexibility but involves more steps and requires careful control of reaction conditions to avoid side reactions such as competing bromination at undesired positions.

- The choice of method depends on the desired substitution pattern, scale, and availability of starting materials.

- Electron-withdrawing substituents on the benzonitrile ring enhance reaction efficiency, which is valuable for designing derivatives with improved yields.

Q & A

Q. What are the common synthetic routes for 2-(Benzofuran-2-yl)-4-fluorobenzonitrile and its derivatives?

- Methodological Answer : Synthesis often involves palladium-catalyzed coupling reactions. For example, 2-(benzofuran-2-yl)acetamides can be synthesized using Pd(PPh₃)₄ as a catalyst under mild conditions (70°C in MeOH for 5 h) starting from 1-(2-(allyloxy)phenyl)-2-yn-1-ols and isonitriles . Carbodiimide-mediated amidation is another approach, where coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) facilitate the formation of benzofuran-acetamide derivatives (e.g., compound 17 in , synthesized with 68% yield using DCM as solvent) . Intermediates such as 2-cyano-5-fluorobenzyl bromide ( ) may also serve as precursors for introducing fluorinated benzonitrile moieties .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. ¹H, ¹³C, and ¹⁹F NMR (e.g., δ = −115.8 ppm for ¹⁹F in CDCl₃) resolve structural features like fluorine position and aromatic substitution patterns . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., 390.1499 [M+H⁺] for a related compound) . X-ray diffraction provides crystallographic data; for example, steric effects of substituents (e.g., chloro vs. methoxy) influence packing via C–H···O hydrogen bonds and π–π interactions .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity and molecular packing of benzofuran derivatives?

- Methodological Answer : Substituents like 2-chloro or 2-methoxy groups on phenyl rings induce steric repulsion, altering crystal packing. In compound I (2-chloro), centrosymmetric dimers form via C–H···O bonds, while compound II (2-methoxy) forms 2D plates through alternating dimeric chains. These differences highlight the role of substituent bulkiness in supramolecular assembly . Electronic effects of fluorine (e.g., electron-withdrawing nature) can modulate reactivity in cross-coupling reactions, requiring optimization of catalysts (e.g., Pd-based systems) and reaction temperatures .

Q. How can contradictions in reported NMR data for benzofuran derivatives be resolved?

- Methodological Answer : Discrepancies in chemical shifts may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆), purity (>97% by HPLC in ), or crystallographic disorder. For example, ¹³C NMR signals for fluorinated carbons (δ = 159.0 ppm, J = 242.9 Hz) must be compared under identical conditions . Redundant validation using 2D NMR (COSY, HSQC) and independent synthesis (e.g., via alternative routes in and ) can confirm assignments.

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic variation of substituents. For antifungal activity (e.g., compound 17 in ), introducing electron-withdrawing groups (e.g., -F, -CN) enhances stability and target binding. In vitro assays (e.g., MIC against Candida spp.) underpin efficacy, while logP calculations (via HPLC) guide pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.